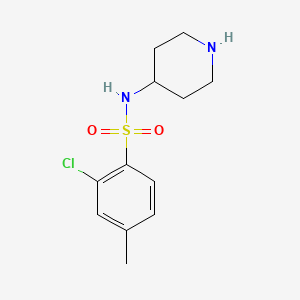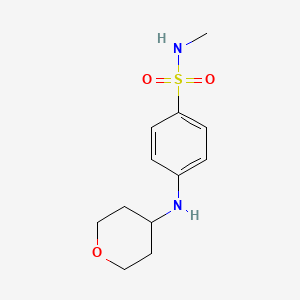![molecular formula C16H20N2O3 B7556797 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid, also known as tryptophan methyl ester, is an amino acid derivative that has been the subject of numerous scientific studies. It is a derivative of tryptophan, an essential amino acid that is important in protein synthesis and neurotransmitter production. The compound has been studied for its potential use in various scientific applications, including as a precursor for the synthesis of peptides and as a tool for investigating the mechanisms of protein synthesis.
Mechanism of Action
The mechanism of action of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid is not fully understood. However, it is believed to act as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound may play a role in the regulation of protein synthesis through its interaction with 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid are not well characterized. However, it is believed to play a role in the synthesis of various peptides, which may have a range of physiological effects. Additionally, the compound may play a role in the regulation of protein synthesis, which is important for numerous cellular processes.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in lab experiments is its potential as a precursor for the synthesis of various peptides. Additionally, the compound may be useful for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process. However, limitations of using the compound include its potential toxicity and the need for specialized equipment and techniques for its synthesis and purification.
Future Directions
There are numerous future directions for research on 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid. One potential area of research is the development of new techniques for the synthesis and purification of the compound. Additionally, the compound may be useful for investigating the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in protein synthesis and for the synthesis of new peptides with potential therapeutic applications. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
The synthesis of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid involves the reaction of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid methyl ester with acetic anhydride in the presence of a catalyst. The resulting compound is then purified through a series of chromatographic techniques to obtain the final product.
Scientific Research Applications
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid has been used in numerous scientific studies, particularly in the field of peptide synthesis. It has been used as a precursor for the synthesis of various peptides, including neuropeptides and opioid peptides. Additionally, the compound has been used as a tool for investigating the mechanisms of protein synthesis and the role of 2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid in this process.
properties
IUPAC Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-6-14(16(20)21)18-15(19)9-12-10(2)17-13-8-5-4-7-11(12)13/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPLIWGWBJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CC1=C(NC2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)


![2-Ethoxy-5-[methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B7556732.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)




![2-[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]pentanoic acid](/img/structure/B7556790.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![2-[[1-(Butylamino)-1-oxopropan-2-yl]amino]pentanoic acid](/img/structure/B7556808.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)
![N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B7556820.png)